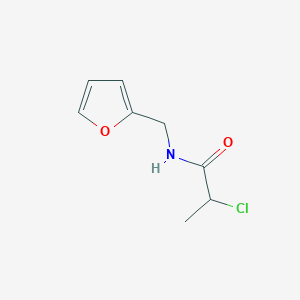
2-chloro-N-(furan-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(furan-2-ylmethyl)propanamide is a chemical compound with the molecular formula C8H10ClNO2 . It has a molecular weight of 187.6235 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a propanamide group via a methylene bridge. The propanamide group is substituted at the 2-position with a chlorine atom .Physical and Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Root Growth Inhibitory Activity
Kitagawa and Asada (2005) explored the preparation of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides and their root growth-inhibitory activity. They discovered that these compounds, when applied at specific concentrations, significantly inhibited the root growth of rape seedlings, with one compound showing a potent inhibitory activity of 76%. This finding suggests potential applications in agriculture for controlling weed growth or in studying root development processes in plants (Kitagawa & Asada, 2005).
Electrochemical Oxidation and Detection
Malode et al. (2012) investigated the electrochemical oxidation of furosemide, a compound structurally related to 2-chloro-N-(furan-2-ylmethyl)propanamide, highlighting the broader application of furan derivatives in electrochemical sensors. They developed a method using multi-walled carbon nanotubes for the detection of furosemide in pharmaceutical formulations and urine, demonstrating the potential of these compounds in analytical chemistry and diagnostics (Malode et al., 2012).
Biomass Conversion to Chemicals
Román‐Leshkov, Chheda, and Dumesic (2006) showed that furan derivatives, like this compound, could be derived from biomass and have potential as sustainable chemical building blocks. Their research on the efficient production of hydroxymethylfurfural from fructose underlines the importance of furan derivatives in creating eco-friendly alternatives to petroleum-based products (Román‐Leshkov, Chheda, & Dumesic, 2006).
Green Chemistry Synthesis
Jimenez et al. (2019) conducted research on the green synthesis of E-2-cyano-3-(furan-2-yl) acrylamide and its reduction to 2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi. This study not only highlights the environmental benefits of using biological systems for chemical synthesis but also showcases the potential of this compound and its derivatives in green organic chemistry (Jimenez et al., 2019).
Anticancer Activity
Noolvi, Patel, Bhardwaj, and Chauhan (2011) investigated the synthesis of quinazoline and quinoxaline derivatives, including compounds related to this compound, for their antitumor activity. Their research provides a foundation for the development of new anticancer agents, highlighting the therapeutic potential of furan derivatives in medicine (Noolvi et al., 2011).
Safety and Hazards
According to Sigma-Aldrich, 2-chloro-N-(furan-2-ylmethyl)propanamide is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information includes the signal word “Danger” and hazard statements H301. The precautionary statements include P301 + P310, which advise to call a poison center or doctor if swallowed .
Propriétés
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXXBVRLSOMHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
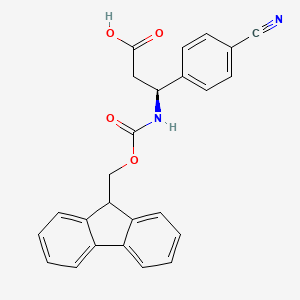
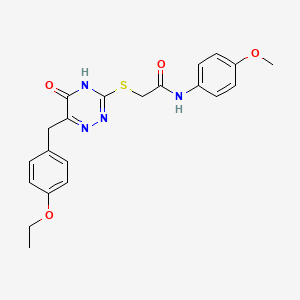

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)
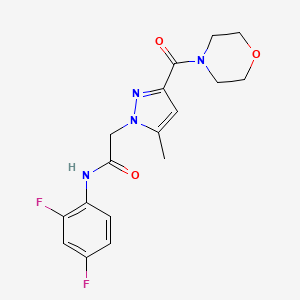
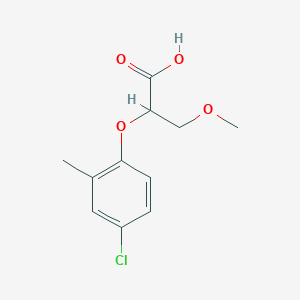
![2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2743098.png)
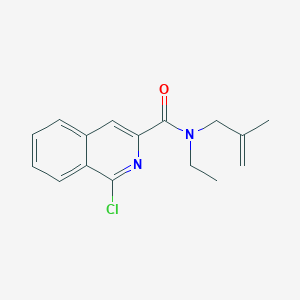
![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)
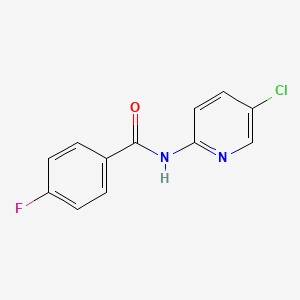
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
![4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)
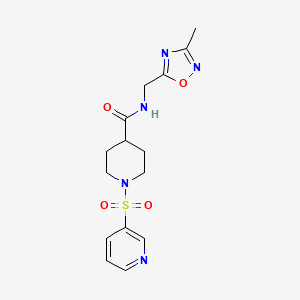
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)
